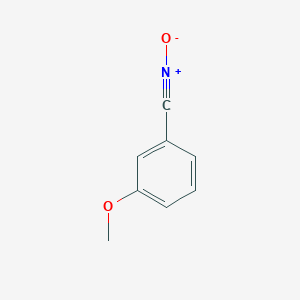![molecular formula C14H20O2S B14323286 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid CAS No. 103620-93-5](/img/structure/B14323286.png)
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzylsulfanyl group attached to a methylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpentanoic acid with benzylthiol in the presence of a suitable base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the carboxylic acid group, allowing the nucleophilic attack of the thiol group on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, sodium hydride as a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzylsulfanyl derivatives.
Applications De Recherche Scientifique
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Phenylsulfanyl)methyl]-3-methylpentanoic acid
- 3-[(Methylsulfanyl)methyl]-3-methylpentanoic acid
- 3-[(Ethylsulfanyl)methyl]-3-methylpentanoic acid
Uniqueness
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
103620-93-5 |
|---|---|
Formule moléculaire |
C14H20O2S |
Poids moléculaire |
252.37 g/mol |
Nom IUPAC |
3-(benzylsulfanylmethyl)-3-methylpentanoic acid |
InChI |
InChI=1S/C14H20O2S/c1-3-14(2,9-13(15)16)11-17-10-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,15,16) |
Clé InChI |
LMIVIKNYHWCTOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC(=O)O)CSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


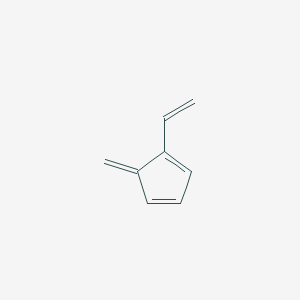
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
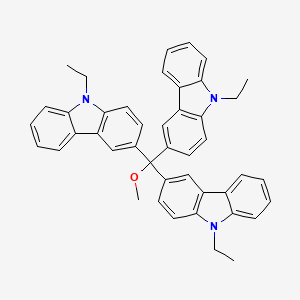
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)
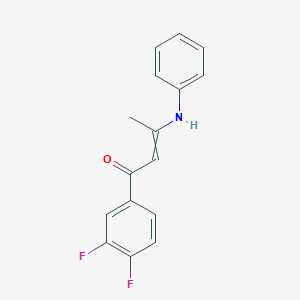

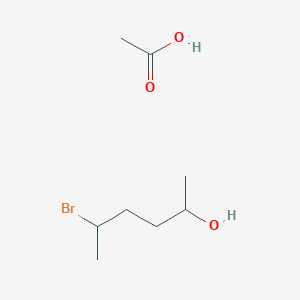
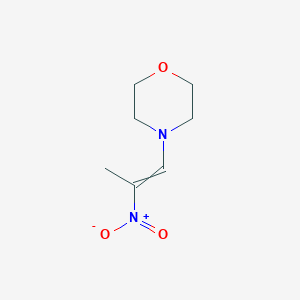
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
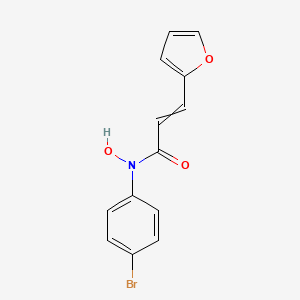
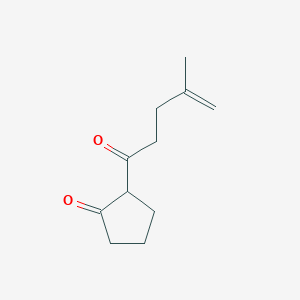
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
